molecular formula C20H14F4N2O2 B2699343 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-67-0

1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide

Katalognummer: B2699343
CAS-Nummer: 1004256-67-0
Molekulargewicht: 390.338
InChI-Schlüssel: DIFYUCXRDGHORY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,6-dihydropyridine core substituted with a 3-fluorophenylmethyl group at position 1 and a 2-(trifluoromethyl)phenyl carboxamide at position 2. Its synthesis likely involves condensation reactions, with yields comparable to related compounds (e.g., 70–88% for urea analogs) .

Eigenschaften

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-15-5-3-4-13(10-15)11-26-12-14(8-9-18(26)27)19(28)25-17-7-2-1-6-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYUCXRDGHORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules with high yields.

Industrial production methods may involve optimizing reaction conditions to ensure scalability and cost-effectiveness. This includes controlling temperature, pressure, and the concentration of reactants to maximize the yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under specific conditions.

These reactions often require specific reagents and conditions to proceed efficiently, and the major products formed depend on the nature of the reactants and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent molecule in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are other dihydropyridine carboxamides and urea derivatives with variations in aromatic substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1: 3-fluorophenylmethyl; R2: 2-(trifluoromethyl)phenyl C20H14F4N2O2 ~414.33 (estimated) Electron-withdrawing groups (F, CF3) enhance metabolic stability and influence binding interactions.
1-[(3,4-Dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide () R1: 3,4-dichlorophenylmethyl; R2: 3-(trifluoromethyl)phenyl C20H13Cl2F3N2O2 441.23 Chlorine substituents increase lipophilicity (higher logP) compared to fluorine. Positional isomerism (3-CF3 vs. 2-CF3) may alter steric effects.
1-(2,4-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (IWH, ) R1: 2,4-dimethylbenzyl; R2: Unsubstituted phenyl C15H16N2O2 256.30 Methyl groups enhance lipophilicity but reduce electronic effects compared to halogens. Simpler structure with lower molecular weight.
Urea Derivatives (e.g., 11j in ) Urea linker with thiazolyl and piperazinyl groups Variable ~466–602 () Urea moieties introduce hydrogen-bonding capacity, potentially improving target affinity but reducing membrane permeability compared to carboxamides.

Biologische Aktivität

1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of fluorinated and trifluoromethylated aromatic rings, suggests significant biological activity. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and cytotoxic properties.

Chemical Structure

The compound's IUPAC name is 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide. The molecular formula is C23H24F4N2O2C_{23}H_{24}F_4N_2O_2, indicating a complex structure that may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of fluorinated groups enhances its binding affinity to proteins and enzymes, potentially modulating key biological pathways. This mechanism may include inhibition of protein synthesis or interference with nucleic acid and peptidoglycan production in microbial cells.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 15.625 μM against Staphylococcus aureus and 62.5 μM against Enterococcus faecalis, suggesting potent bactericidal effects .
  • The mechanism appears to involve disruption of bacterial biofilms, which are notoriously resistant to conventional antibiotics. The compound's structural features may contribute to its ability to penetrate and disrupt these protective layers .

Antifungal Activity

In addition to antibacterial properties, this compound also shows promise as an antifungal agent:

  • It has been reported to significantly reduce biofilm formation in Candida species, with efficacy surpassing that of standard antifungal treatments like fluconazole .
  • The structure–activity relationship indicates that specific substituents on the aromatic rings enhance antifungal activity, particularly those that can engage in hydrogen bonding or π-stacking interactions with fungal cell wall components .

Cytotoxic Activity

The cytotoxic potential of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide has also been investigated:

  • Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, although the exact mechanisms remain under investigation. Compounds with similar structures have shown varying degrees of cytotoxicity depending on the cellular context and exposure duration .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological profiles influenced by structural variations:

Compound NameAntibacterial Activity (MIC)Antifungal Activity (MBIC)Cytotoxicity
Compound A15.625 μM (S. aureus)ModerateLow
Compound B62.5 μM (E. faecalis)HighModerate
Target Compound 15.625 μM (S. aureus)Significant High

Case Studies

Several case studies have highlighted the effectiveness of fluorinated compounds in clinical settings:

  • Study on Biofilm Disruption : A study demonstrated that a structurally similar compound effectively disrupted biofilms formed by MRSA at concentrations significantly lower than traditional antibiotics .
  • Cancer Cell Line Testing : In vitro tests showed that derivatives of this compound could induce apoptosis in neuroblastoma cell lines, suggesting potential applications in cancer therapy .

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Prioritize hydrogen bonding with the carboxamide group and π-π stacking with aromatic residues .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) for validation .
  • QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data to guide structural modifications .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Advanced Research Question

  • Core modifications : Replace the dihydropyridine ring with pyridazine () to alter electron density and binding kinetics .
  • Substituent tuning : Introduce methyl groups on the phenyl ring () to improve lipophilicity (logP) and blood-brain barrier penetration .
  • Bioisosteres : Substitute the trifluoromethyl group with sulfonamide () to modulate metabolic stability .

How should researchers address discrepancies in experimental data arising from varying synthetic protocols?

Advanced Research Question

  • Reproducibility checks : Standardize reaction conditions (solvent, catalyst loading) across labs. Use LC-MS to track intermediate formation .
  • Analytical cross-validation : Compare NMR (DMSO-d₆ vs. CDCl₃) and XRD data to rule out solvent-induced conformational changes .
  • Statistical analysis : Apply multivariate regression to identify critical factors (e.g., temperature vs. catalyst) contributing to yield variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.